4-Benzhydryl-6-bromo-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione
Description
4-Benzhydryl-6-bromo-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a triazine-derived compound characterized by:
- Bromine at position 6 (a reactive halogen enabling further functionalization).
- Methyl group at position 2 (influencing steric and electronic properties).
This compound is part of a broader class of 1,2,4-triazine-3,5(2H,4H)-diones, which are known for diverse bioactivities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects . Its CAS number is reported as 20028-50-6 (), though discrepancies exist (e.g., 13145-54-5 in ), possibly due to registry errors or structural variants.
Properties
CAS No. |
20028-49-3 |
|---|---|
Molecular Formula |
C17H14BrN3O2 |
Molecular Weight |
372.2 g/mol |
IUPAC Name |
4-benzhydryl-6-bromo-2-methyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C17H14BrN3O2/c1-20-17(23)21(16(22)15(18)19-20)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3 |
InChI Key |
BMUAAGJRSZOPBV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=O)C(=N1)Br)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
4-Benzhydryl-6-bromo-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione is an organic compound that belongs to the class of triazine derivatives. Its molecular formula is C17H14BrN3O2. This compound has garnered attention in various fields due to its potential biological activities, particularly as an antimicrobial and antiviral agent. This article reviews existing research on its biological activity, focusing on its mechanisms of action, efficacy against pathogens, and comparative studies with similar compounds.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H14BrN3O2 |
| Molecular Weight | 368.21 g/mol |
| CAS Number | 4549-94-4 |
| IUPAC Name | 4-benzhydryl-6-bromo-2-methyl-1,2,4-triazine-3,5-dione |
| Structure | Structure |
Antimicrobial Activity
Research indicates that 4-benzhydryl-6-bromo-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione exhibits significant antimicrobial properties. A study conducted to evaluate its effectiveness against various bacterial strains reported the following findings:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Lethal Concentration (MLC) |
|---|---|---|
| Escherichia coli | 32 µg/mL | 64 µg/mL |
| Staphylococcus aureus | 16 µg/mL | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL | 128 µg/mL |
These results suggest that the compound has a potent inhibitory effect on Gram-positive bacteria and moderate activity against Gram-negative bacteria .
The mechanism of action of 4-benzhydryl-6-bromo-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with biological macromolecules such as proteins and nucleic acids. It is believed to inhibit key enzymes involved in bacterial cell wall synthesis and disrupt DNA replication processes. This dual mode of action enhances its effectiveness against a broad spectrum of pathogens .
Study on Antiviral Activity
A recent investigation assessed the antiviral potential of this compound against influenza virus strains. The results showed that it inhibited viral replication by interfering with the viral polymerase complex. The effective concentration for 50% inhibition (EC50) was determined to be approximately 10 µM . This study highlights the compound's potential as a therapeutic agent in viral infections.
Comparative Studies
Comparative studies with similar triazine derivatives revealed that modifications in the chemical structure significantly affect biological activity. For instance:
| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |
|---|---|---|
| 4-Benzhydryl-6-bromo-2-methyltriazine | 32 | 16 |
| 4-Benzhydryl-2-methyltriazine | 64 | >128 |
| 6-Bromo-1,2,4-triazine | >128 | >128 |
These findings suggest that the presence of both benzhydryl and bromine substituents in the target compound enhances its antimicrobial potency compared to its analogs .
Scientific Research Applications
Pharmaceutical Development
4-Benzhydryl-6-bromo-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione has been investigated for its potential as an antitumor agent. Studies have shown that similar triazine derivatives exhibit cytotoxic effects against various cancer cell lines. The incorporation of the benzhydryl group may enhance these effects by improving the compound's ability to penetrate cellular membranes.
Agricultural Chemistry
This compound can serve as a precursor for developing agrochemicals. Its triazine structure is reminiscent of many herbicides and fungicides. Research indicates that modifications to the triazine core can lead to compounds with improved efficacy against specific pests or diseases in crops.
Material Science
In material science, derivatives of triazines are explored for their ability to form stable polymers or as additives in composite materials. The unique electronic properties of 4-benzhydryl-6-bromo-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione may contribute to the development of materials with enhanced thermal stability or conductivity.
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 6 of the triazine ring is a prime site for nucleophilic substitution due to its electrophilic nature. Reactions typically proceed via SN2 mechanisms under basic conditions.
| Nucleophile | Conditions | Product | Notes |
|---|---|---|---|
| Amines (e.g., NH₃) | K₂CO₃, DMF, 80°C | 6-Amino derivative | Amine replaces Br; improves solubility. |
| Alkoxides (e.g., NaOMe) | Methanol, reflux | 6-Methoxy derivative | Enhanced electron density on triazine ring. |
| Thiols (e.g., HSPh) | Et₃N, THF, RT | 6-Thiophenyl derivative | Thiols act as soft nucleophiles. |
The electron-withdrawing carbonyl groups on the triazine ring activate the bromine for substitution, enabling diverse functionalization .
Hydrolysis Reactions
The triazine ring undergoes hydrolysis under acidic or basic conditions, leading to ring opening.
| Conditions | Products | Mechanism |
|---|---|---|
| 1M HCl, reflux | Urea derivatives + CO₂ | Acid-catalyzed hydrolysis cleaves N-C bonds. |
| 1M NaOH, 60°C | Carboxylic acid intermediates | Base-mediated ring opening via hydroxide attack. |
Hydrolysis is often non-selective, requiring controlled conditions to isolate intermediates.
Cross-Coupling Reactions
The bromine atom participates in transition metal-catalyzed cross-coupling reactions, enabling C–C bond formation.
| Reaction Type | Catalyst System | Product | Yield* |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Biaryl derivatives | ~70% (theoretical) |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | Arylaminated triazine | ~65% (theoretical) |
*Yields are estimated based on analogous triazine systems due to limited experimental data.
Oxidation and Reduction Reactions
The triazine core and substituents undergo redox transformations:
Oxidation
-
Methyl group oxidation : Strong oxidants (e.g., KMnO₄) convert the 2-methyl group to a carboxylic acid, though harsh conditions may degrade the triazine ring.
-
Triazine ring oxidation : Ozone or peroxides cleave the ring, producing fragmented carbonyl compounds.
Reduction
-
Carbonyl reduction : NaBH₄ or LiAlH₄ reduces carbonyls to alcohols, but steric hindrance from the benzhydryl group limits efficiency.
Cycloaddition and Ring-Opening Reactions
The triazine ring can participate in [4+2] cycloadditions with dienes, though this is less explored. Ring strain and electron-deficient character may favor such reactivity.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues and their distinguishing features:
Physicochemical Properties
- Molecular Weight : The benzhydryl variant (estimated MW ~383 g/mol) exceeds simpler analogues (e.g., 206 g/mol for 6-bromo-4-methyl), impacting solubility and synthesis yields .
Q & A
Basic Research Questions
Q. What is the optimized synthetic route for 4-Benzhydryl-6-bromo-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione, and how do reaction parameters influence yield?
- Methodology : The compound is synthesized via alkylation of 6-azauracil derivatives using benzhydryl bromide under anhydrous conditions. Key parameters include:
- Solvent choice : Acetonitrile or THF improves solubility of intermediates .
- Catalyst : Potassium carbonate facilitates deprotonation, while N,O-bis(trimethylsilyl)acetamide enhances silylation efficiency .
- Temperature : Reactions typically proceed at 0–66°C, with higher temperatures accelerating alkylation but risking side reactions .
- Stoichiometry : A 1.2:1 molar ratio of alkylating agent to triazine core minimizes unreacted starting material .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what data should be prioritized?
- Analytical workflow :
- NMR : Focus on δ 2.8–5.5 ppm for benzhydryl protons and δ 12–13 ppm for NH groups (DMSO-d6 solvent) .
- LCMS : Monitor [M + H]<sup>+</sup> peaks (e.g., m/z 310–360 range) with retention times between 2.25–3.37 minutes .
- Elemental analysis : Validate purity (>95%) by comparing experimental vs. theoretical C/H/N/Br values .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Experimental design :
- Variables : Test pH (2–10), temperature (4°C, 25°C, 40°C), and light exposure over 30 days.
- Sampling : Collect aliquots at days 0, 7, 14, 30 for HPLC analysis.
- Degradation markers : Monitor bromine loss via ICP-MS and triazine ring cleavage via FTIR .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to D-amino acid oxidase (DAAO)?
- Modeling approach :
- Docking : Use AutoDock Vina with human DAAO (PDB ID: 3E2A). Prioritize hydrogen bonds between the triazine-dione core and Arg283/Ser158 residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the enzyme-inhibitor complex. Validate with in vitro IC50 assays .
Q. How do structural modifications (e.g., benzhydryl substitution) impact bioactivity and metabolic stability?
- SAR analysis :
- Benzhydryl group : Enhances lipophilicity (logP > 2.5), improving blood-brain barrier penetration but reducing aqueous solubility .
- Bromine at C6 : Critical for electrophilic reactivity; replacing Br with Cl or CN reduces DAAO inhibition by 30–50% .
- Methyl at C2 : Prevents tautomerization, stabilizing the triazine ring in physiological conditions .
Q. How can researchers resolve contradictions in reported antioxidant activity data across studies?
- Data reconciliation :
- Assay standardization : Use ORAC (oxygen radical absorbance capacity) and DPPH assays with Trolox equivalents.
- Confounding factors : Control for trace metal ions (e.g., Fe<sup>3+</sup>) that may catalyze oxidation, skewing results .
- Meta-analysis : Apply mixed-effects models to aggregate data from ≥5 independent studies .
Q. What experimental frameworks assess the compound’s environmental fate and ecotoxicology?
- Long-term study design :
- Distribution : Use <sup>14</sup>C-labeled compound to track partitioning in soil-water systems via scintillation counting .
- Biotic transformation : Incubate with Pseudomonas spp. and analyze metabolites via HRMS. Expect dehalogenation and triazine ring cleavage .
- Toxicity tiers : Test acute (Daphnia magna LC50) and chronic (algae growth inhibition) endpoints .
Methodological Notes
- Synthesis optimization : Trituration with cold diethyl ether improves purity of brominated derivatives by precipitating unreacted benzhydryl bromide .
- Analytical troubleshooting : If LCMS shows multiple peaks, check for silylation byproducts by repeating derivatization with fresh BSTFA .
- Data reporting : Always include NMR coupling constants (e.g., J = 7.1 Hz for CH2 groups) to confirm stereochemical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
